molecular formula C13H15ClN2O2 B2765750 4-(2-chloropropanoyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 879319-10-5

4-(2-chloropropanoyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2765750
CAS No.: 879319-10-5
M. Wt: 266.73
InChI Key: KZQJRLJQZBOKNH-UHFFFAOYSA-N
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Description

4-(2-chloropropanoyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a 2-chloropropanoyl group and two methyl groups.

Scientific Research Applications

4-(2-chloropropanoyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is being used. Quinoxaline derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

As with any chemical compound, handling “4-(2-chloropropanoyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one” would require appropriate safety precautions. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The study of quinoxaline derivatives is an active area of research due to their potential biological activities. Future research on this specific compound could involve further exploration of its synthesis, properties, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloropropanoyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of 2-chloropropionyl chloride with a suitable quinoxaline derivative. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve the chlorination of propionyl chloride followed by its reaction with a quinoxaline derivative. The process is optimized to maximize yield and minimize by-products. The use of advanced techniques such as continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-chloropropanoyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted quinoxaline derivatives.

    Reduction Reactions: Alcohol derivatives of the original compound.

    Oxidation Reactions: Carboxylic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-chloropropanoyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-(2-chloropropanoyl)-3,3-dimethyl-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-8(14)11(17)16-10-7-5-4-6-9(10)15-12(18)13(16,2)3/h4-8H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQJRLJQZBOKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2NC(=O)C1(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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